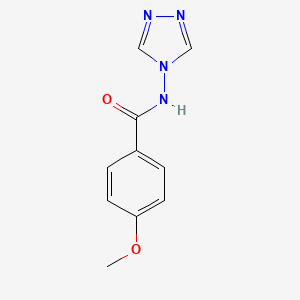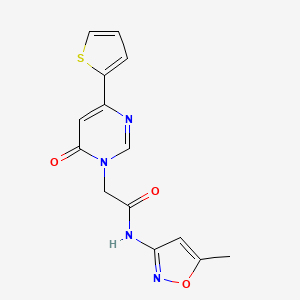![molecular formula C19H20N4O3 B2600750 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE CAS No. 946378-33-2](/img/structure/B2600750.png)
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a furan ring, an oxazole ring, and a dimethylaminoethyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multiple steps, including the formation of the furan and oxazole rings, followed by the introduction of the dimethylaminoethyl group. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxazole Ring: This step often involves the cyclization of an amino alcohol with a nitrile or carboxylic acid derivative.
Introduction of the Dimethylaminoethyl Group: This can be done through nucleophilic substitution reactions using dimethylaminoethyl chloride or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The furan and oxazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the furan and oxazole rings, while reduction can produce amines.
Scientific Research Applications
5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[5-(PHENOXYMETHYL)FURAN-2-YL]-1,3-OXAZOLE-4-CARBONITRILE shares similarities with other compounds containing furan and oxazole rings, such as:
- 2-(DIMETHYLAMINO)ETHYL FURAN-2-CARBONITRILE
- 5-(PHENOXYMETHYL)FURAN-2-YL OXAZOLE-4-CARBONITRILE
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-[2-(dimethylamino)ethylamino]-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-23(2)11-10-21-18-16(12-20)22-19(26-18)17-9-8-15(25-17)13-24-14-6-4-3-5-7-14/h3-9,21H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAACIWHXCSNIFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(N=C(O1)C2=CC=C(O2)COC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(6-methylpyridazin-3-yl)oxy]-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2600667.png)
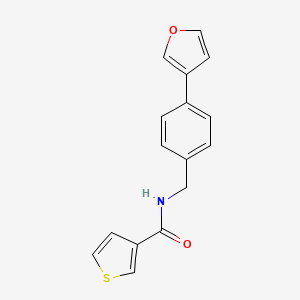
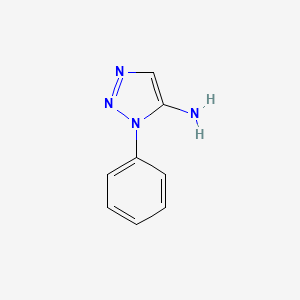
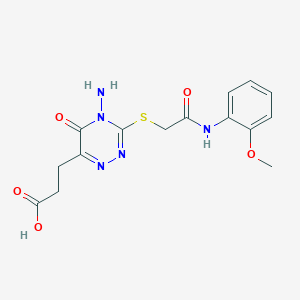
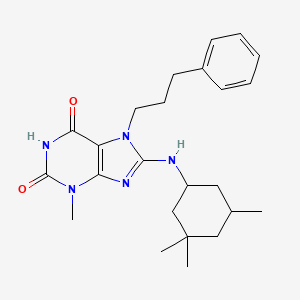
![4-(benzenesulfonyl)-8-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2600678.png)
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2600679.png)
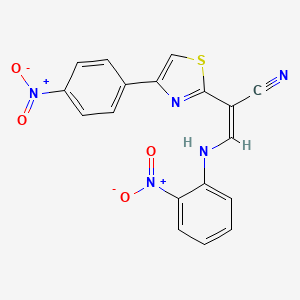
![2-thioxo-1',3'-dihydro-5H-spiro[imidazolidine-4,2'-inden]-5-one](/img/structure/B2600682.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B2600684.png)
![1-[(2-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidin-4-ol](/img/structure/B2600685.png)
![N-(2-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2600688.png)
